molecular formula C17H12N2O2S2 B2559481 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 379241-50-6

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2559481
CAS No.: 379241-50-6
M. Wt: 340.42
InChI Key: DLEDXCLUNJGJEM-UHFFFAOYSA-N
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Description

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a sophisticated thieno[2,3-d]pyrimidin-4-one derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery research. The core thienopyrimidinone structure is a well-known pharmacophore, and this specific analog, featuring a 5-methylfuran-2-yl substituent and a sulfanylidene (thioxo) group, is designed for the exploration of novel biologically active compounds. According to supplier listings, this molecule is primarily utilized as a key chemical building block for the synthesis of more complex molecules in high-throughput screening libraries. Researchers are investigating its potential as a versatile intermediate in the development of kinase inhibitors and other targeted therapeutics, leveraging its ability to engage in critical hydrogen bonding and hydrophobic interactions within enzyme active sites. Its unique heterocyclic architecture, combining furan, phenyl, and thienopyrimidinone rings, also makes it a compound of interest in materials science for the development of organic electronic materials and as a ligand in catalytic systems. The presence of the thioxo group provides a reactive handle for further functionalization, enabling the creation of diverse analog libraries for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S2/c1-10-7-8-13(21-10)12-9-23-15-14(12)16(20)19(17(22)18-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEDXCLUNJGJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the condensation of 5-methylfuran-2-carbaldehyde with a suitable thiourea derivative, followed by cyclization and subsequent functional group modifications, can yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene group (-C=S) in the thieno[2,3-d]pyrimidine core can undergo oxidation. This reaction typically converts the thiocarbonyl group into sulfoxides or sulfones, depending on the oxidizing agent and conditions.

  • Mechanism : Oxidation occurs at the sulfur center, introducing oxygen atoms to form sulfoxide or sulfone derivatives.

  • Reagents : Common oxidizing agents include hydrogen peroxide (H₂O₂) or other peroxides.

  • Conditions : Reactions are often carried out in acidic or basic media, with controlled temperatures to avoid side reactions.

  • Products : Oxidation yields derivatives such as 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfinylidene-thieno[2,3-d]pyrimidin-4-one (sulfoxide) or 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfonidene-thieno[2,3-d]pyrimidin-4-one (sulfone).

Reduction Reactions

Reduction of the sulfanylidene group can produce thiol or thioether derivatives, altering the compound’s electronic and chemical properties.

  • Mechanism : Reduction targets the thiocarbonyl group, breaking the double bond to sulfur and introducing hydrogen atoms.

  • Reagents : Sodium borohydride (NaBH₄) or other reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used.

  • Conditions : Reactions are typically performed in polar aprotic solvents (e.g., DMF) under inert atmospheres.

  • Products : Reduction yields 5-(5-methylfuran-2-yl)-3-phenyl-2-thiol-thieno[2,3-d]pyrimidin-4-one (thiol) or substituted thioethers, depending on the reducing agent.

Substitution Reactions

The heterocyclic framework and substituents (e.g., 5-methylfuran-2-yl, phenyl) enable electrophilic or nucleophilic substitution.

  • Electrophilic Substitution :

    • Positions on the thieno[2,3-d]pyrimidine ring may undergo electrophilic aromatic substitution, introducing groups like halogens or nitro moieties.

    • Reagents : Electrophiles such as nitric acid (HNO₃) or halogens (Cl₂, Br₂) in acidic conditions.

    • Products : Derivatives with substituted rings, e.g., nitro or chloro groups at specific positions.

  • Nucleophilic Substitution :

    • The sulfanylidene group may act as a leaving group under certain conditions, enabling substitution with nucleophiles (e.g., amines, alcohols).

    • Reagents : Nucleophiles like ammonia (NH₃) or hydroxylamine (NH₂OH) in basic media.

    • Conditions : High temperatures or catalytic systems (e.g., metal complexes) may facilitate substitution .

Comparison of Key Reactions

Reaction Type Reagents Conditions Major Products
OxidationH₂O₂, peroxidesAcidic/basic media, controlled temperatureSulfoxides (R-SO-) or sulfones (R-SO₂-)
ReductionNaBH₄, LiAlH₄Polar aprotic solvents, inert atmosphereThiols (R-SH) or thioethers (R-SR')
Electrophilic SubstitutionHNO₃, Cl₂, Br₂Acidic conditionsHalogenated or nitro-substituted thieno[2,3-d]pyrimidine derivatives
Nucleophilic SubstitutionNH₃, NH₂OHBasic media, heat/catalystsSubstituted derivatives with amine or hydroxylamine groups

Analytical Characterization

The structure and purity of reaction products are typically confirmed using:

  • Nuclear Magnetic Resonance (NMR) : To identify functional groups and substitution patterns .

  • Mass Spectrometry (MS) : To determine molecular weight and confirm product identity .

This compound’s reactivity underscores its potential in medicinal chemistry for developing bioactive derivatives. Future studies could explore its behavior under diverse catalytic systems or in multi-step syntheses to optimize yields and selectivity.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from this structure have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential in treating infections .
  • Anticancer Activity : The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation. In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines, including A375 (melanoma) and MCF-7 (breast cancer) cells. The National Cancer Institute has screened some derivatives for their anticancer potential using the NCI-60 human cancer cell line panel .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations:

  • Synthesis of Novel Derivatives : The compound can be modified to produce new thiazolo[4,5-d]pyrimidine derivatives with enhanced biological activities. For example, the introduction of different substituents on the phenyl ring or the furan moiety can lead to compounds with improved potency or selectivity against specific biological targets .

Biological Studies

Research into the biological interactions of this compound has revealed insights into its mechanism of action:

  • Mechanism of Action : The compound's mode of action may involve inhibition of key enzymes or interference with DNA replication processes in microbial or cancer cells. This interaction could lead to cell death and offers a pathway for developing targeted therapies .

Case Studies

Several case studies highlight the efficacy of derivatives based on this compound:

  • Anticancer Screening : In a study where various thiazolo[4,5-d]pyrimidine derivatives were synthesized and screened for anticancer activity, certain derivatives exhibited potent inhibition against multiple cancer cell lines. One notable derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics used in clinical settings .
  • Antimicrobial Testing : Another study focused on evaluating the antimicrobial properties of synthesized thieno[2,3-d]pyrimidines against common pathogens. Results indicated that several compounds showed remarkable activity comparable to established antibiotics, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit certain kinases or other enzymes involved in cell signaling .

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Position 5 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 5-Methylfuran-2-yl C₁₇H₁₃N₂O₂S₂ 353.43 Enhanced aromaticity; potential bioactivity
5-(4-Fluorophenyl)-6-methyl-3-phenyl-... 4-Fluorophenyl C₂₀H₁₄FN₂OS₂ 405.47 Increased electron-withdrawing effects; improved metabolic stability
5-(5-Methylthiophen-2-yl)-thieno[2,3-d]... 5-Methylthiophen-2-yl C₁₁H₈N₂OS₂ 248.30 Higher sulfur content; possible redox activity
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one Phenyl C₁₂H₈N₂OS 244.27 Simpler structure; baseline activity for SAR studies

Substituent Variations at Position 3

Compound Position 3 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Phenyl C₁₇H₁₃N₂O₂S₂ 353.43 Steric bulk; enhanced π-π stacking
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)... Allyl C₂₂H₁₈FN₃OS₂ 423.52 Increased flexibility; potential for covalent binding
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene... 2-Methylpropyl C₁₆H₁₆N₂OS₂ 324.44 Aliphatic chain; improved solubility

Key Insight : The phenyl group at position 3 in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets compared to aliphatic substituents.

Substituent Variations at Position 2

Compound Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound Sulfanylidene (S=) C₁₇H₁₃N₂O₂S₂ 353.43 Tautomerism; metal coordination
2-(Benzylsulfanyl)-5-(4-fluorophenyl)... Benzylsulfanyl C₂₂H₁₈FN₃OS₂ 423.52 Bulky substituent; reduced reactivity
2-(Methylsulfanyl)-5-phenyl... Methylsulfanyl C₁₄H₁₃N₂O₃S₂ 321.04 Moderate electron-donating effects

Key Insight : The sulfanylidene group in the target compound may facilitate unique tautomeric states or interactions with biological targets, distinguishing it from thioether analogs.

Biological Activity

The compound 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H12N2O2SC_{14}H_{12}N_2O_2S. The structure features a thieno[2,3-d]pyrimidine core substituted with a methylfuran moiety and a phenyl group. This unique arrangement contributes to its biological properties.

Antimicrobial Properties

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study focusing on various derivatives highlighted that compounds similar to 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene demonstrated effective inhibition against multiple bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5-Methylfuran DerivativeE. coli32 µg/mL
5-Methylfuran DerivativeS. aureus16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of apoptosis-related proteins.

Case Study:

In a study conducted by Yin et al. (2022), the compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 8 to 15 µM depending on the cell line tested .

Pharmacological Mechanisms

The biological activity of 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene can be attributed to several pharmacological mechanisms:

  • GPR35 Agonism : Recent studies have identified GPR35 as a potential target for various thieno derivatives. The compound may act as an agonist at this receptor, influencing inflammatory pathways and potentially providing therapeutic benefits in conditions like inflammatory bowel disease .
  • Reactive Oxygen Species (ROS) Modulation : The compound's ability to modulate ROS levels suggests a role in oxidative stress response mechanisms. This property is crucial in both antimicrobial and anticancer activities.

Synthesis

The synthesis of 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene typically involves multi-step organic reactions starting from readily available precursors. The process includes:

  • Formation of Thieno[2,3-d]pyrimidine Core : Utilizing cyclization reactions involving thioketones.
  • Substitution Reactions : Introducing the methylfuran and phenyl groups through nucleophilic substitution techniques.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(5-methylfuran-2-yl)-3-phenyl-2-sulfanylidene-thieno[2,3-d]pyrimidin-4-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A common approach involves cyclocondensation of 2-amino-4-phenylthiophene-3-carbonitrile derivatives with formic acid under reflux (16–18 hours). Yield optimization can be achieved by varying solvent polarity (e.g., ethanol vs. DMF), adjusting stoichiometric ratios of reactants, or introducing catalytic bases like triethylamine to accelerate cyclization. Post-reaction purification via recrystallization (cold water/hexane) typically yields >80% purity . For sulfur incorporation, thiourea or Lawesson’s reagent is used to introduce the 2-sulfanylidene moiety, requiring inert atmosphere conditions to prevent oxidation .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal characterization is essential:

  • NMR : 1^1H and 13^13C NMR confirm the presence of the methylfuran (δ ~2.3 ppm for CH3_3, δ ~6.1–6.5 ppm for furan protons) and thienopyrimidine core (aromatic protons at δ ~7.2–8.1 ppm).
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]+^+) with <5 ppm error to validate the empirical formula.
  • X-ray Crystallography : Single-crystal analysis resolves the sulfanylidene conformation and confirms the thieno[2,3-d]pyrimidine fused ring system, as seen in analogous structures .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should target:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control .
  • Kinase Inhibition : Fluorescence-based kinase assays (e.g., EGFR T790M mutants) to assess IC50_{50} values, leveraging structural similarities to pyrimidine-based inhibitors .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to evaluate selectivity indices .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target proteins (e.g., EGFR kinase domain). Focus on interactions between the sulfanylidene group and cysteine residues (e.g., Cys797 in EGFR) for covalent inhibition .
  • QSAR Analysis : Correlate substituent effects (e.g., furan methylation) with bioactivity using Hammett constants or molecular descriptors (e.g., logP, polar surface area) .
  • MD Simulations : Assess conformational stability of the thienopyrimidine core in aqueous vs. lipid bilayer environments to predict membrane permeability .

Q. How should researchers address discrepancies in reported antimicrobial data for structurally similar thieno[2,3-d]pyrimidines?

  • Methodological Answer : Discrepancies may arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC controls) and replicate assays ≥3 times.
  • Compound Purity : Validate purity via HPLC (>95%) and control for degradation products.
  • Assay Conditions : Ensure consistent inoculum size (~1×105^5 CFU/mL) and incubation time (18–24 hours). Cross-reference with literature protocols from peer-reviewed studies (e.g., vs. ).

Q. What strategies improve the solubility and bioavailability of this hydrophobic thienopyrimidine derivative?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the 4-oxo position for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles (PLGA) to improve plasma half-life.
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts or cocrystals with modified dissolution profiles .

Q. How can regioselective functionalization of the thieno[2,3-d]pyrimidine core be achieved?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use Br2_2/FeCl3_3 to halogenate the electron-rich thiophene ring (C5 or C6 positions).
  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at the 3-phenyl group require careful protection of the sulfanylidene moiety to avoid side reactions .

Data Contradiction Analysis

Q. Conflicting reports exist regarding the stability of the 2-sulfanylidene group under acidic conditions. How can this be resolved experimentally?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in pH 1–7 buffers (37°C, 24 hours) and monitor degradation via LC-MS.
  • Protection Strategies : Compare stability of free thione vs. S-methylated derivatives. Evidence suggests thione oxidation to disulfides occurs above pH 5, necessitating inert storage conditions .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield72–85% (reflux in formic acid)
LogP (Predicted)3.2 ± 0.3 (Schrödinger QikProp)
MIC (S. aureus)8 µg/mL (vs. 2 µg/mL for ciprofloxacin)
EGFR T790M IC50_{50}12 nM (similar to PF-06459988)

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